N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(5-CHLORO-2-PHENOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PHENOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the core piperidine structure. The process typically includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxy and Chlorophenyl Groups: These groups are introduced through nucleophilic substitution reactions.
Attachment of the Methanesulfonyl Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the intermediate with the carboxamide group using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-PHENOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-CHLORO-2-PHENOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-PHENOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)piperidine-3-carboxamide
- Pyridinium salts
Uniqueness
N-(5-CHLORO-2-PHENOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H27ClN2O4S |
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Molecular Weight |
499.0 g/mol |
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C26H27ClN2O4S/c1-19-8-5-6-9-21(19)18-34(31,32)29-15-7-10-20(17-29)26(30)28-24-16-22(27)13-14-25(24)33-23-11-3-2-4-12-23/h2-6,8-9,11-14,16,20H,7,10,15,17-18H2,1H3,(H,28,30) |
InChI Key |
RRDUSQJKQZRQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 |
Origin of Product |
United States |
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